molecular formula C13H13N3O2S B14158471 N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Cat. No.: B14158471
M. Wt: 275.33 g/mol
InChI Key: CHZFQXDIERYJIN-OVCLIPMQSA-N
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Description

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide is a complex organic compound that features a furan ring, a pyridine ring, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide typically involves the condensation of 5-methylfurfural with 2-aminopyridine-2-thioacetamide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methyl-2-furanyl)methylideneamino]-2-phenoxybenzamide
  • N-(2,4-dimethylphenyl)-N’-[(5-methyl-2-furanyl)methylideneamino]butanediamide

Uniqueness

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide is unique due to its combination of a furan ring, a pyridine ring, and a thioacetamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C13H13N3O2S/c1-10-5-6-11(18-10)8-15-16-12(17)9-19-13-4-2-3-7-14-13/h2-8H,9H2,1H3,(H,16,17)/b15-8+

InChI Key

CHZFQXDIERYJIN-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CSC2=CC=CC=N2

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=CC=CC=N2

solubility

22 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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